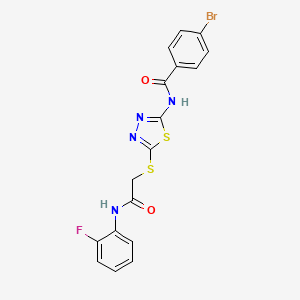

4-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

説明

This compound (hereafter referred to as Compound A) features a 1,3,4-thiadiazole core substituted with a 2-((2-fluorophenyl)amino)-2-oxoethylthio group at position 5 and a 4-bromobenzamide moiety at position 2. Its molecular formula is inferred as C₁₇H₁₂BrFN₄O₂S₂ (based on structural analogs in and ), with a molecular weight of ~467–477 g/mol. The presence of bromine (electron-withdrawing) and fluorine (polar substituent) likely influences its electronic properties, solubility, and biological interactions .

特性

IUPAC Name |

4-bromo-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4O2S2/c18-11-7-5-10(6-8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-4-2-1-3-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGHMPLRNBRNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H13BrN4O2S2

- Molecular Weight : 398.31 g/mol

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

The proposed mechanism of action involves:

- Inhibition of Protein Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.

- Targeting Specific Pathways : It has been suggested that the compound may influence pathways such as the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Apoptosis Induction | Activation of caspase pathways | |

| Kinase Inhibition | Disruption of signaling pathways |

Table 2: Case Studies

| Study | Methodology | Findings |

|---|---|---|

| In vitro study | Cancer cell line assays | Significant growth inhibition |

| Mechanistic study | Western blot analysis | Increased caspase activation |

| Pharmacokinetic study | Animal models | Favorable absorption profile |

Case Studies

- In Vitro Efficacy Against Breast Cancer : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.

- Mechanistic Insights : Another research highlighted the role of ROS in mediating the anticancer effects of the compound. The use of antioxidants was shown to partially reverse the apoptotic effects, suggesting that oxidative stress is a key player in its mechanism.

- Animal Model Studies : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent.

類似化合物との比較

Structural Analogues with Thiadiazole Cores

N-(5-{[2-(4-Bromoanilino)-2-Oxoethyl]Sulfanyl}-1,3,4-Thiadiazol-2-yl)-2-Fluorobenzamide ()

- Structure : Differs in the substitution pattern of the benzamide (2-fluorobenzamide vs. 4-bromobenzamide in Compound A) and the position of the bromine (on the aniline ring vs. benzamide).

- Molecular Weight : 467.34 g/mol.

- Key Differences: The 4-bromoanilino group replaces the 2-fluorophenylamino group in Compound A, altering steric and electronic effects. This may impact binding affinity in biological targets .

N-(4-Bromophenyl)-4-({[5-(Propionylamino)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Methyl)Benzamide ()

- Structure: Features a propionylamino substituent on the thiadiazole and a sulfanylmethyl linker to the benzamide.

- Molecular Weight : 477.40 g/mol.

1-(4-Bromophenyl)-3-(5-((2-(2,4-Difluorophenyl)-2-Hydroxy-3-(1H-1,2,4-Triazol-1-yl)Propyl)Thio)-1,3,4-Thiadiazol-2-yl)Urea (8d) ()

- Structure : Contains a urea linkage and a triazole moiety instead of the benzamide in Compound A.

- Melting Point : 155–160°C.

Analogs with Modified Heterocycles or Linkers

N-((5-((2-((4-Bromophenyl)Amino)-2-Oxoethyl)Thio)-1,3,4-Oxadiazol-2-yl)Methyl)-2,6-Difluorobenzamide ()

- Structure : Replaces the thiadiazole core with oxadiazole.

- Molecular Weight : 483.3 g/mol.

- Key Differences : Oxadiazole’s higher electronegativity may reduce metabolic stability compared to thiadiazole. The additional fluorine atoms could increase polarity .

4-Bromo-5-(1-(2-(3-Fluorophenyl)Hydrazono)Ethyl)-2-(Methylthio)Thiazole (4f) ()

- Structure: Thiazole core with a hydrazonoethyl substituent.

- Molecular Weight : 360.26 g/mol.

Physicochemical and Spectroscopic Comparisons

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Thiadiazole core formation : Use POCl₃-mediated cyclization of thiosemicarbazides with carboxylic acid derivatives (e.g., 4-phenylbutyric acid) at 90°C under reflux for 3 hours .

- Amide coupling : React 5-chlorothiazol-2-amine with acyl chlorides (e.g., 2,4-difluorobenzoyl chloride) in pyridine, followed by recrystallization from methanol .

- Microwave-assisted synthesis : Utilize solvent-free conditions under microwave irradiation to enhance reaction efficiency and yield .

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodology :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 7.2–8.9 ppm for fluorophenyl and thiadiazole groups) and amide NH signals (δ ~9.9 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+1]⁺ at m/z 547 for C₂₇H₃₂O₅N₄ClF) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and identify hydrogen-bonding interactions (e.g., N–H⋯N/C–H⋯O) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Anticancer screening : Use MTT assays against cancer cell lines (e.g., SK-MEL-2, HL-60, HeLa, MCF-7) with GI₅₀ values compared to Adriamycin .

- Anti-inflammatory potential : Assess cytokine inhibition in human whole blood or rodent models (e.g., IL-6/TNF-α suppression) .

- Enzyme inhibition : Test against bacterial PFOR enzymes or acetyl-CoA carboxylases using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic and toxicological profiles?

- Methodology :

- ADMET prediction : Use Schrödinger’s QikProp to calculate properties like logP (lipophilicity), CNS activity, and oral bioavailability .

- Molecular docking : Perform docking studies (e.g., AutoDock Vina) to identify binding modes with targets like glucocorticoid receptors or bacterial enzymes .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories using AMBER or GROMACS .

Q. What strategies resolve discrepancies in bioactivity data across different assays or cell lines?

- Methodology :

- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects .

- Cell line specificity : Compare expression levels of target proteins (e.g., PFOR enzymes) via Western blotting or qPCR .

- Metabolic stability : Use liver microsomes or cytochrome P450 assays to assess compound degradation .

Q. How does the fluorine substituent influence the compound’s electronic and steric properties?

- Methodology :

- DFT calculations : Compute electrostatic potential maps and HOMO/LUMO energies (e.g., Gaussian09) to evaluate fluorophenyl ring effects on reactivity .

- X-ray crystallography : Compare bond lengths/angles in fluorinated vs. non-fluorinated analogs to identify steric constraints .

- NMR titration : Study fluorine’s impact on hydrogen-bonding networks using NOESY or ROESY .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodology :

- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures for slow evaporation .

- Cryoprotection : Add glycerol or PEG 4000 to prevent ice formation during flash-cooling .

- Twinned crystals : Use SHELXD for data integration and Olex2 for twin law refinement .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodology :

- Bioisosteric replacement : Substitute the bromophenyl group with trifluoromethyl or nitro groups to modulate lipophilicity .

- Scaffold hopping : Replace thiadiazole with oxadiazole or triazole cores to improve metabolic stability .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., amide carbonyl) using MOE or Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。